molecular formula C13H12O2S B14520622 Methyl (5-phenylthiophen-2-yl)acetate CAS No. 62689-80-9

Methyl (5-phenylthiophen-2-yl)acetate

Cat. No.: B14520622
CAS No.: 62689-80-9
M. Wt: 232.30 g/mol
InChI Key: BVTJJJKNEVVBIB-UHFFFAOYSA-N
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Description

Methyl (5-phenylthiophen-2-yl)acetate is an organosulfur compound featuring a thiophene ring substituted with a phenyl group at the 5-position and an acetoxymethyl ester at the 2-position. Its molecular formula is C₁₃H₁₂O₂S, with a molecular weight of 232.29 g/mol. The compound’s structure combines aromatic (phenyl and thiophene) and ester functionalities, making it a versatile intermediate in organic synthesis, particularly in materials science and pharmaceutical research.

Properties

CAS No.

62689-80-9

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

methyl 2-(5-phenylthiophen-2-yl)acetate

InChI

InChI=1S/C13H12O2S/c1-15-13(14)9-11-7-8-12(16-11)10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

BVTJJJKNEVVBIB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(S1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-phenylthiophen-2-yl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol. One common method is the catalytic esterification using acetic acid and methanol in the presence of a strong acidic ion exchange catalyst, such as Amberlyst-15 . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through reactive distillation. This process combines reaction and separation in a single unit, making it cost-effective and efficient for equilibrium-limited reactions . The use of reactive distillation allows for continuous production and high purity of the ester product.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-phenylthiophen-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl (5-phenylthiophen-2-yl)acetate involves its interaction with various molecular targets and pathways. The compound’s ester functional group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The thiophene ring and phenyl group contribute to the compound’s ability to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl (5-phenylthiophen-2-yl)acetate with structurally or functionally related compounds, emphasizing molecular properties, substituent effects, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
This compound C₁₃H₁₂O₂S 232.29 Thiophene-phenyl, methyl ester Organic electronics, synthesis
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate C₁₀H₁₃NO₅S 259.28 Methoxy, sulfamoyl, methyl ester Pharmaceuticals, agrochemicals
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.21 Phenyl, acetyl, methyl ester Forensic analysis, drug synthesis
3-(5-phenylthiophen-2-yl)prop-2-ynyl Acetate C₁₅H₁₂O₂S 256.32 Thiophene-phenyl, propynyl, acetate Material science, quantum studies
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate C₉H₁₀N₂O₂S 210.25 Thiophene, cyano, amino, ethyl ester Heterocyclic synthesis

Key Comparisons

Electronic and Structural Properties Thiophene-Phenyl Core: this compound shares a conjugated thiophene-phenyl system with 3-(5-phenylthiophen-2-yl)prop-2-ynyl Acetate (). This system enhances π-π stacking and charge transport, making both compounds suitable for organic semiconductors . Ester vs. Acetyl Groups: Unlike Methyl 2-phenylacetoacetate (), which has an α-acetyl group enabling keto-enol tautomerism, the thiophene-based ester in the target compound offers greater rigidity and thermal stability, favoring solid-state applications .

Reactivity and Functionalization

  • Sulfamoyl and Methoxy Groups : Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate () exhibits enhanced solubility and bioactivity due to its polar sulfamoyl and methoxy substituents, contrasting with the hydrophobic thiophene-phenyl system in the target compound .
  • Propynyl vs. Methyl Ester : The propynyl group in 3-(5-phenylthiophen-2-yl)prop-2-ynyl Acetate () introduces alkyne reactivity for click chemistry, whereas the methyl ester in the target compound is more suited for hydrolysis or transesterification .

Applications

  • Pharmaceuticals : Methyl 2-phenylacetoacetate () is a precursor in illicit drug synthesis, while this compound’s analogs (e.g., Ph-TDPP-Ph in ) are used in optoelectronics due to their charge-transport properties .
  • Material Science : Thiophene-phenyl derivatives like the target compound and Ph-TDPP-Ph () are pivotal in designing organic field-effect transistors (OFETs) and photovoltaic devices .

Research Findings

  • Synthetic Flexibility: Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate () demonstrates how thiophene esters can be functionalized via diazonium coupling, a strategy applicable to this compound for introducing nitro or aryl groups .
  • Thermal Stability : The bulky 2-octyldodecyl chains in Ph-TDPP-Ph () improve solubility without compromising thermal stability, a design principle relevant to optimizing the target compound for device fabrication .

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